molecular formula C8H6Cl2N2O3S B13515371 3,3-Dichloro-2-oxoindoline-5-sulfonamide

3,3-Dichloro-2-oxoindoline-5-sulfonamide

Cat. No.: B13515371
M. Wt: 281.12 g/mol
InChI Key: DKQYKNWGJVVYFD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with chlorinating agents and sulfonamide sources. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,3-Dichloro-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dichloro-2-oxoindoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development and signaling . By inhibiting BTK, the compound can potentially modulate immune responses and has shown promise in the treatment of certain cancers and autoimmune diseases.

Comparison with Similar Compounds

3,3-Dichloro-2-oxoindoline-5-sulfonamide can be compared with other indoline derivatives, such as:

The unique combination of chloro and sulfonamide groups in this compound makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6Cl2N2O3S

Molecular Weight

281.12 g/mol

IUPAC Name

3,3-dichloro-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15)

InChI Key

DKQYKNWGJVVYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl

Origin of Product

United States

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